

NIR-797-Isothiocyanate for In Vivo Imaging: A Technical Guide

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Compound of Interest

Compound Name: NIR-797-isothiocyanate

Cat. No.: B1146953

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For Researchers, Scientists, and Drug Development Professionals

Introduction

NIR-797-isothiocyanate is a near-infrared (NIR) fluorescent dye that has emerged as a valuable tool for in vivo imaging applications. Its spectral properties, falling within the NIR window (700-900 nm), allow for deep tissue penetration and reduced autofluorescence, making it ideal for non-invasive monitoring of biological processes in living organisms.^{[1][2]} This technical guide provides a comprehensive overview of **NIR-797-isothiocyanate**, including its core properties, detailed experimental protocols for cell and antibody labeling, and its application in tracking cells in the context of cancer immunotherapy.

Core Properties of NIR-797-Isothiocyanate

NIR-797-isothiocyanate is a cyanine dye characterized by its isothiocyanate reactive group, which readily forms stable thiourea bonds with primary amines on proteins and other biomolecules.^{[3][4]} This property makes it a versatile tool for labeling cells, antibodies, and nanoparticles for in vivo tracking and biodistribution studies.^[5]

Physicochemical and Spectral Properties

A summary of the key quantitative data for **NIR-797-isothiocyanate** is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C45H50N3NaO6S4	[6][7]
Molecular Weight	880.14 g/mol	[6][7]
Excitation Maximum (λ_{ex})	795 nm (in 0.1 M phosphate buffer, pH 7.0)	[6][7]
Emission Maximum (λ_{em})	817 nm (in 0.1 M phosphate buffer, pH 7.0)	[6][7]
Solubility	Soluble in ethanol and DMSO	[6][8]
Purity	$\geq 70\%$ (coupling to amines), $> 90\%$ (HPLC)	[1][7][9]

Experimental Protocols

Detailed methodologies for labeling cells and antibodies with **NIR-797-isothiocyanate** are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.

Labeling of T Cells for In Vivo Tracking

This protocol is adapted from a study by Zheng et al. for labeling T cells for in vivo imaging in a mouse model of fibrosarcoma.[10]

Materials:

- **NIR-797-isothiocyanate**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- T cells
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)

- Centrifuge

Procedure:

- Prepare a stock solution of **NIR-797-isothiocyanate**: Dissolve **NIR-797-isothiocyanate** in anhydrous DMSO to a stock concentration of 1 mg/mL.
- Cell Preparation: Resuspend T cells in complete cell culture medium at a concentration of 1×10^6 cells/mL.
- Labeling: Add the **NIR-797-isothiocyanate** stock solution to the cell suspension to a final concentration of 20 μ M.
- Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.
- Washing: After incubation, wash the cells three times with PBS to remove any unbound dye. Centrifuge the cells at 300 x g for 5 minutes for each wash.
- Resuspension: Resuspend the labeled T cells in an appropriate buffer for in vivo administration. The labeling efficiency can be assessed by flow cytometry. This protocol has been shown to result in 100% labeling efficiency without affecting T cell viability.[\[10\]](#)

Conjugation of NIR-797-Isothiocyanate to Antibodies

This protocol provides a general framework for conjugating **NIR-797-isothiocyanate** to antibodies. The optimal dye-to-protein ratio should be determined empirically for each antibody.

Materials:

- **NIR-797-isothiocyanate**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Purified antibody (at a concentration of 1-2 mg/mL)
- 0.1 M Sodium Bicarbonate buffer (pH 9.0)
- Phosphate-Buffered Saline (PBS), pH 7.4

- Gel filtration column (e.g., Sephadex G-25)

Procedure:

- **Antibody Preparation:** Dialyze the purified antibody against PBS (pH 7.4) overnight at 4°C to remove any amine-containing buffers (e.g., Tris) or stabilizers. After dialysis, adjust the antibody concentration to 1-2 mg/mL in 0.1 M Sodium Bicarbonate buffer (pH 9.0).
- **Prepare NIR-797-isothiocyanate Solution:** Immediately before use, dissolve **NIR-797-isothiocyanate** in anhydrous DMSO to a concentration of 1 mg/mL.
- **Conjugation Reaction:** While gently stirring, slowly add the desired amount of the **NIR-797-isothiocyanate** solution to the antibody solution. A starting point for optimization is a 10:1 molar ratio of dye to antibody.[\[11\]](#)
- **Incubation:** Incubate the reaction mixture for 2 hours at room temperature, protected from light.
- **Purification:** Separate the antibody-dye conjugate from unconjugated dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4). The labeled antibody will elute in the void volume.
- **Characterization:** Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and 795 nm (for **NIR-797-isothiocyanate**).

In Vivo Imaging Applications

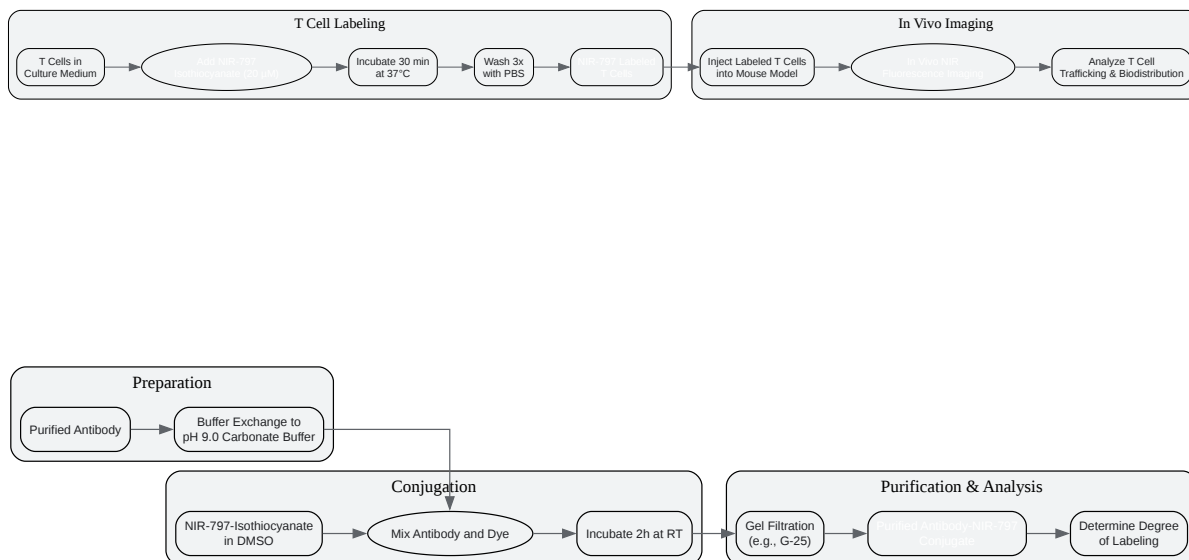
NIR-797-isothiocyanate is predominantly used for in vivo cell tracking and biodistribution studies due to its excellent optical properties in the near-infrared spectrum.

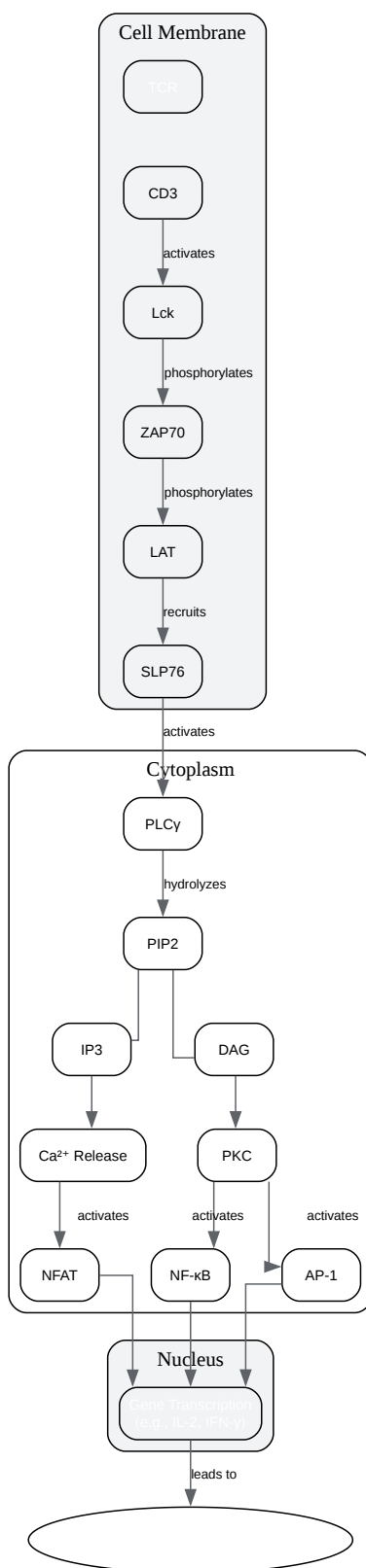
Tracking Immune Cells in Cancer Immunotherapy

A key application of **NIR-797-isothiocyanate** is the tracking of adoptively transferred immune cells in cancer immunotherapy.[\[10\]](#) For instance, T cells labeled with this dye can be monitored as they home to and infiltrate tumors, providing valuable insights into the efficacy of the therapy.[\[10\]](#) The ability to non-invasively track these cells in real-time allows researchers to study their dynamic behavior and persistence within the tumor microenvironment.[\[10\]](#)

Visualizations

Experimental Workflow for T Cell Labeling and In Vivo Imaging





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